Cas no 933223-30-4 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide is a synthetic organic compound featuring a tetrazole core substituted with a 4-chlorophenyl group and an N-linked propanamide moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for bioactive molecule development. The presence of the tetrazole ring enhances metabolic stability and bioavailability, while the chlorophenyl and phenylpropanamide groups may contribute to selective binding interactions. The compound’s well-defined chemical properties make it suitable for applications in drug discovery, such as enzyme inhibition or receptor modulation studies. Its synthetic accessibility and structural versatility further support its use in exploratory research and lead optimization.
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide structure
933223-30-4 structure
Product Name:N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide
CAS No:933223-30-4
MF:C17H16ClN5O
MW:341.794841766357
CID:5964394
PubChem ID:22579924
Update Time:2025-11-05

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide
    • Benzenepropanamide, N-[[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl]-
    • F2070-1080
    • AKOS002058670
    • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide
    • 933223-30-4
    • N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
    • Inchi: 1S/C17H16ClN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,24)
    • InChI Key: PGRNTGSUHZNRTG-UHFFFAOYSA-N
    • SMILES: C1(CCC(NCC2N(C3=CC=C(Cl)C=C3)N=NN=2)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 341.1043378g/mol
  • Monoisotopic Mass: 341.1043378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.7Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 13.79±0.46(Predicted)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide Pricemore >>

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Additional information on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide

Comprehensive Overview of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide (CAS No. 933223-30-4)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide, with the CAS number 933223-30-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a tetrazole ring and a phenylpropanamide moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its bioactive properties, which may contribute to novel therapeutic agents targeting various health conditions.

The compound's structure includes a 4-chlorophenyl group attached to a 1,2,3,4-tetrazol-5-ylmethyl unit, which is further linked to a 3-phenylpropanamide chain. This configuration is known to influence its binding affinity and metabolic stability, key factors in pharmacokinetics. Recent studies have explored its role as a scaffold for enzyme inhibitors, particularly in the context of inflammatory and metabolic disorders. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability—a critical attribute for drug candidates.

In the context of current research trends, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide aligns with the growing demand for small-molecule modulators in precision medicine. Its tetrazole-containing derivatives are frequently investigated for their ability to mimic carboxylate groups, a feature leveraged in designing bioisosteres for improved drug efficacy. This has led to increased searches for terms like "tetrazole-based drug design" and "chlorophenyl derivatives in pharmacology," reflecting its relevance in modern medicinal chemistry.

From a synthetic chemistry perspective, the compound's CAS No. 933223-30-4 serves as a critical identifier for researchers sourcing high-purity materials. Its synthesis typically involves multi-step reactions, including cyclization and amide coupling, which are topics of interest in organic chemistry forums. Laboratories focusing on heterocyclic compound optimization often discuss its purification challenges and scalable production methods, addressing common queries such as "how to improve yield in tetrazole synthesis."

Beyond its pharmaceutical potential, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-phenylpropanamide is also studied for its material science applications. Its aromatic and heterocyclic components contribute to thermal stability, making it a candidate for advanced polymer additives. This dual applicability in life sciences and industrial chemistry has spurred interdisciplinary collaborations, further elevating its profile in scientific literature.

Environmental and safety considerations are integral to its handling. While not classified as hazardous, standard laboratory protocols for organic solvents and chlorinated compounds apply during its use. Researchers frequently search for "safe handling of chlorophenyl derivatives" to ensure compliance with workplace safety standards, underscoring the importance of responsible chemical management.

In summary, CAS No. 933223-30-4 represents a versatile compound bridging medicinal chemistry and material innovation. Its structural complexity and functional adaptability continue to inspire cutting-edge research, answering pressing questions in drug development and sustainable chemistry. As scientific inquiries evolve, this compound remains a focal point for breakthroughs in targeted therapy and green synthesis methodologies.

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